1,2-Dimethoxy-4,5-dinitrobenzene

概要

説明

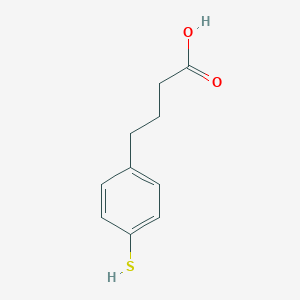

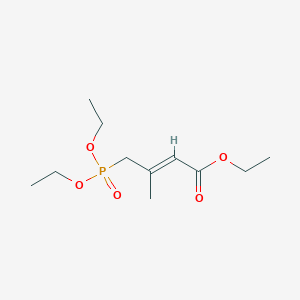

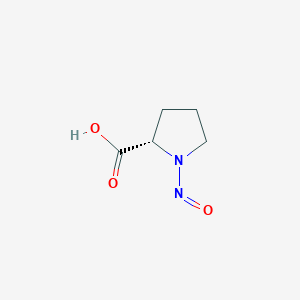

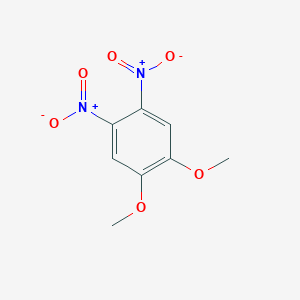

1,2-Dimethoxy-4,5-dinitrobenzene, commonly referred to as DMNB, is a dinitrobenzene compound that is widely used in scientific research. This compound is a colorless solid that is insoluble in water and is used as a reagent in organic synthesis. DMNB is also used as a catalyst in a variety of reactions, such as the reduction of nitro compounds and the oxidation of alcohols. Additionally, DMNB is used as a reagent for the determination of nitrite and nitrate ions in aqueous solutions.

科学的研究の応用

Tayama et al. (2012) introduced 1,2-dimethoxy-4,5-dimethylene as a new protecting group for acyclic amino acid derivatives prepared by Stevens rearrangement, highlighting its ease of introduction and removal, making it a useful method for preparing such derivatives (Tayama et al., 2012).

Besset and Morin (2009) demonstrated the successful synthesis of 3,6-dimethoxybenzene-1,2-diamine and 4,7-dimethoxy-2-methyl-1H-benzimidazole, crucial building blocks for imidazobenzo(hydro)quinones, using palladium catalysis (Besset & Morin, 2009).

McLellan and Thornalley (1992) discussed the synthesis of 1,2-diamino-4,5-dimethoxybenzene, 6,7-dimethoxy-2-methylquinoxaline, and 6,7-dimethoxy-2,3-dimethylquinoxaline for use in a liquid chromatographic fluorimetric assay of methylglyoxal (McLellan & Thornalley, 1992).

Zhimin (2003) presented a method for producing 1,2-diamino-4,5-dimethoxybenzene, a medical intermediate molecule used in psychotic and schizophrenic psychosis treatment (Zhimin, 2003).

Safety and Hazards

1,2-Dimethoxy-4,5-dinitrobenzene is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

作用機序

. The primary targets of this compound are not explicitly mentioned in the available literature. Further research is required to identify its specific targets and their roles.

Mode of Action

It is known to be a fluorescent compound that can be used as a probe to study response elements in dna . It has been shown to inhibit HDAC activity and induce nuclear translocation of Nrf2 in wild-type mice .

Biochemical Pathways

It is suggested that it may interact with DNA and potentially influence pathways related to gene expression and regulation .

Result of Action

It has been shown to inhibit hdac activity and induce nuclear translocation of nrf2 in wild-type mice , suggesting it may have a role in regulating gene expression.

Action Environment

It is known that the compound should be stored in a dry, room temperature environment . Additionally, it is recommended to avoid dust formation and inhalation of the compound, indicating that the compound’s action may be influenced by its physical state and the conditions of its environment .

生化学分析

Biochemical Properties

1,2-Dimethoxy-4,5-dinitrobenzene has been identified as an activator of the antioxidant response element (ARE) . It upregulates the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a representative antioxidative enzyme regulated by ARE .

Cellular Effects

In cellular processes, this compound has been shown to enhance the production of glutathione (GSH), an endogenous reducing agent . It also induces the expression of heme oxygenase 1 (HO1), an ARE-regulated enzyme with anti-inflammatory activity .

Molecular Mechanism

The molecular mechanism of this compound involves upregulating the expression of nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) and promoting its translocation into the nuclei leading to subsequent ARE activation .

特性

IUPAC Name |

1,2-dimethoxy-4,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDHPWTYKOAFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278794 | |

| Record name | 1,2-Dimethoxy-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3395-03-7 | |

| Record name | 3395-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3395-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3395-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethoxy-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,2-Dimethoxy-4,5-dinitrobenzene interact with its target and what are the downstream effects?

A1: The research paper demonstrates that this compound activates the antioxidant response element (ARE) pathway. [] It achieves this by upregulating the expression of Nrf2 and promoting its translocation into the nucleus. [] This translocation then leads to the activation of ARE and the subsequent upregulation of downstream genes. [] Some of these genes include NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO1), both of which play crucial roles in antioxidant defense and reducing oxidative stress within cells. [] The increased expression of these enzymes ultimately contributes to the compound's potential for cancer chemoprevention. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。